molecular formula C15H20N2O2 B2665986 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2193937-16-3

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2665986
CAS No.: 2193937-16-3
M. Wt: 260.337
InChI Key: HPJIHKLLCIAXBZ-UHFFFAOYSA-N
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Description

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential neuroprotective and anti-ischaemic activities .

Preparation Methods

The synthesis of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of cinnamic acid chloride with 1-[bis(4-methoxyphenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature. This method yields the desired compound with a total yield of 73.5% . The reaction conditions are relatively mild, making it a feasible method for industrial production.

Chemical Reactions Analysis

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse like amphetamines . This interaction with neurotransmitter systems is believed to underlie its neuroprotective and anti-ischaemic effects.

Comparison with Similar Compounds

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

These compounds share a similar piperazine scaffold but differ in their specific substituents and therapeutic applications

Properties

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-15(18)17-10-8-16(9-11-17)12-13-6-4-5-7-14(13)19-2/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJIHKLLCIAXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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